Rhenium(IV) oxide

Catalog No.
S1509396
CAS No.
12036-09-8
M.F
ReO2
O2Re
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhenium(IV) oxide

CAS Number

12036-09-8

Product Name

Rhenium(IV) oxide

IUPAC Name

dioxorhenium

Molecular Formula

ReO2
O2Re

Molecular Weight

218.21 g/mol

InChI

InChI=1S/2O.Re

InChI Key

WXBOMIKEWRRKBB-UHFFFAOYSA-N

SMILES

O=[Re]=O

Canonical SMILES

O=[Re]=O

Catalysis

  • Oxidation reactions: ReO₂ demonstrates excellent catalytic activity for various oxidation reactions, including the conversion of hydrocarbons and the production of hydrogen peroxide. Source: ScienceDirect
  • Dehydrogenation reactions: ReO₂ can act as a catalyst for dehydrogenation reactions, removing hydrogen atoms from molecules. This process is crucial in the production of various chemicals, such as olefins (alkenes) used in plastics manufacturing. Source: Royal Society of Chemistry

Material Science

  • Superconducting ceramics: ReO₂ is used as an additive in the fabrication of specific types of superconducting ceramics, materials that exhibit zero electrical resistance at certain temperatures. This research focuses on improving the critical temperatures and other properties of these materials. Source: American Elements:
  • Electrode materials: Research explores the potential of ReO₂ as an electrode material in various applications, including solar cells and batteries, due to its interesting electrical and structural properties. Source: National Renewable Energy Laboratory

Thin Films and Coatings

  • Protective layers: ReO₂ thin films are being investigated for their potential use as protective layers in microelectronic devices due to their chemical stability and dielectric properties. Source: Sigma-Aldrich:
  • Gas sensors: Research explores the use of ReO₂-based thin films for gas sensing applications due to their ability to change electrical properties upon exposure to specific gases. Source: National Institute of Standards and Technology

Rhenium(IV) oxide, also known as rhenium dioxide, is an inorganic compound with the formula ReO₂. This compound appears as a gray to black crystalline solid and is notable for its rutile structure, which is similar to that of titanium dioxide. Rhenium(IV) oxide is classified as a binary transition metal oxide and represents the lowest oxidation state (+4) among rhenium oxides. It is primarily used in laboratory settings as a reagent and catalyst due to its unique properties, including stability under various conditions and low solubility in water .

Rhenium(IV) oxide primarily functions as a catalyst in various chemical reactions. The exact mechanism of action depends on the specific reaction it is involved in. However, its catalytic activity is often attributed to its ability to reversibly change its oxidation state between +4 and +6 or +7 [].

For instance, in some dehydrogenation reactions, ReO₂ can accept hydrogen atoms from reactant molecules, facilitating the removal of hydrogen and promoting the reaction [].

, including:

  • Comproportionation Reaction:
    2Re2O7+3Re7ReO22\text{Re}_2\text{O}_7+3\text{Re}\rightarrow 7\text{ReO}_2
  • Disproportionation Reaction (at high temperatures):
    7ReO22Re2O7+3Re7\text{ReO}_2\rightarrow 2\text{Re}_2\text{O}_7+3\text{Re}
  • Formation of Rhenates: Rhenium(IV) oxide reacts with alkaline hydrogen peroxide and oxidizing acids to form rhenates. For example:
    2NaOH+ReO2Na2ReO3+H2O2\text{NaOH}+\text{ReO}_2\rightarrow \text{Na}_2\text{ReO}_3+\text{H}_2\text{O}

These reactions illustrate the compound's versatility in various chemical environments .

Rhenium(IV) oxide can be synthesized through several methods:

  • Comproportionation: This method involves reacting rhenium compounds of different oxidation states.
  • Chemical Transport: Single crystals of rhenium(IV) oxide can be obtained using iodine as a transporting agent:
    ReO2+I2ReO2I2\text{ReO}_2+I_2\rightleftharpoons \text{ReO}_2I_2
  • Heating Perrhenate Compounds: Rhenium(IV) oxide can also be synthesized from perrhenate compounds by heating them with acids, leading to the precipitation of the oxide .

Rhenium(IV) oxide has several applications:

  • Catalysis: It serves as a catalyst in various oxidation reactions, enhancing reaction rates and selectivity.
  • Superconducting Ceramics: The compound is utilized in the fabrication of superconducting materials due to its unique electrical properties.
  • Protective Coatings: Rhenium(IV) oxide can be used to protect dielectric layers in electronic devices because it is non-hygroscopic and insoluble in water .

Studies on the interactions of rhenium(IV) oxide with other compounds have shown that it can form sub-oxides under certain conditions, which may play a role in catalytic activity. For instance, during catalytic processes like ethylene oxidation, various oxidation states of rhenium (including Re²⁺ and Re⁴⁺) have been identified as active species. These findings indicate that the behavior of rhenium(IV) oxide can significantly influence its effectiveness as a catalyst .

Rhenium(IV) oxide shares similarities with other rhenium oxides but possesses distinct characteristics that set it apart:

CompoundFormulaOxidation StateNotable Features
Rhenium(0)Re0Metallic form; high melting point
Rhenium(I)ReI+1Less common; used in specific organometallic applications
Rhenium(II)ReO+2Intermediate oxidation state; less stable
Rhenium(III)Re₂O₃+3Forms various complexes; used in catalysis
Rhenium(V)ReO₅+5Strong oxidizing agent; highly reactive
Rhenium(VI)ReO₆+6Used in high-temperature superconductors

Rhenium(IV) oxide is unique due to its stability at moderate temperatures and its specific catalytic properties compared to other oxidation states of rhenium .

The tetragonal phase of rhenium dioxide adopts the rutile-type structure, which represents a relatively recent discovery in the field of rhenium oxide crystallography [1]. This phase belongs to the space group P42/mnm (number 136) and crystallizes in a three-dimensional network structure [24] [26]. The rutile-type tetragonal structure is characterized by specific lattice parameters that have been precisely determined through advanced crystallographic analysis [25].

The structural framework of the tetragonal phase consists of rhenium atoms coordinated to six equivalent oxygen atoms, forming a mixture of edge-sharing and corner-sharing rhenium-oxygen octahedra [24]. The corner-sharing octahedral tilt angles measure approximately 42 degrees, contributing to the distinctive geometric arrangement of this polymorph [24]. Within this structure, the rhenium-oxygen bond lengths exhibit variation, with two shorter bonds measuring 1.97 Angstroms and four longer bonds extending to 2.04 Angstroms [24].

Structural ParameterValue
Space GroupP42/mnm
Crystal SystemTetragonal
Lattice Parameter a4.79825(5) Å
Lattice Parameter c2.80770(4) Å
Octahedral Tilt Angle42°
Short Re-O Bond Length1.97 Å
Long Re-O Bond Length2.04 Å

The formation of this tetragonal phase has been documented through specific synthesis routes, including the heating of mixtures containing sodium perrhenate and ammonium chloride under inert atmospheric conditions [15]. Additionally, reduction processes involving ammonium perrhenate with benzotriazole in argon atmosphere at temperatures of 500 degrees Celsius have yielded this particular polymorph [15].

Orthorhombic Phase (Lead Dioxide-Type Structure)

The orthorhombic phase of rhenium dioxide adopts the lead dioxide-type structure and represents the thermodynamically stable form at elevated temperatures [9] [10]. This polymorph crystallizes in the space group Pbcn (number 60) and exhibits a complex three-dimensional arrangement of rhenium-oxygen octahedra [18]. The orthorhombic structure is characterized by an arrangement of corner-sharing octahedra that creates a distinctive geometric pattern fundamentally different from the tetragonal rutile-type configuration [18].

Detailed crystallographic analysis has revealed specific lattice parameters for the orthorhombic phase, which have been determined through precise X-ray diffraction studies and Rietveld refinement techniques [16]. The ground state of rhenium dioxide has been established to possess orthorhombic symmetry with carefully measured unit cell dimensions [16].

Crystallographic DataOrthorhombic Phase
Space GroupPbcn (No. 60)
Lattice Parameter a4.7868 Å
Lattice Parameter b5.5736 Å
Lattice Parameter c4.5322 Å
Crystal SystemOrthorhombic
Density11.4 g/cm³

The orthorhombic phase demonstrates exceptional mechanical properties, including a calculated bulk modulus of 322 gigapascals, indicating remarkable incompressibility characteristics [16]. This phase exhibits metallic conductivity and displays Pauli paramagnetism, properties that are directly related to its specific crystal structure and electronic configuration [9]. The structure can be described in terms of a hexagonal close-packed arrangement of oxygen atoms with rhenium ions occupying specific octahedral interstices [14].

Monoclinic Phase (Molybdenum Dioxide-Type Structure)

The monoclinic phase of rhenium dioxide adopts a structure analogous to molybdenum dioxide and represents the metastable form of this compound [9] [10]. This polymorph belongs to the space group P21/c and exhibits distinctive structural characteristics that differentiate it from both the tetragonal and orthorhombic phases [9] [10]. The monoclinic structure is stable only under specific temperature conditions and undergoes irreversible transformation at elevated temperatures [9].

Comprehensive crystallographic analysis utilizing the Rietveld refinement method has provided precise structural parameters for the monoclinic phase [9] [10]. The structure consists of rhenium-oxygen octahedra arranged in straight chains, which are interconnected through shared vertices, similar to the rutile arrangement but with significant modifications in atomic positioning [22].

Monoclinic Phase ParametersValue
Space GroupP21/c
Lattice Parameter a5.615(3) Å
Lattice Parameter b4.782(2) Å
Lattice Parameter c5.574(2) Å
Beta Angle120.13(1)°
Crystal SystemMonoclinic

The monoclinic structure exhibits unique rhenium-rhenium coupling along specific crystallographic directions, with alternating distances that create a characteristic undulation pattern [22]. These rhenium-rhenium distances alternate between 2.622(6) and 2.993(6) Angstroms along the octahedral chains, contributing to the distinctive structural arrangement of this polymorph [22]. The presence of rhenium-rhenium bonding significantly influences the physical properties and stability of this phase [9].

Phase Transition Mechanisms and Conditions

The phase transition behavior of rhenium dioxide represents a complex thermodynamic process involving specific temperature and pressure conditions [9] [10]. The monoclinic phase, which serves as the metastable form, undergoes an irreversible transformation to the orthorhombic phase when heated above 460 degrees Celsius [9] [10]. This transition represents a first-order phase change that involves significant structural reorganization and atomic displacement [10].

The stability regions of different rhenium dioxide phases have been mapped through careful experimental studies and thermodynamic analysis [5]. The monoclinic phase remains stable only below 300 degrees Celsius, while the orthorhombic phase becomes dominant at higher temperatures [9]. The tetragonal rutile-type phase represents a more recent discovery and forms under specific synthesis conditions that differ from traditional preparation methods [1].

PhaseStability Temperature RangeTransition Temperature
MonoclinicBelow 300°CStable up to 300°C
OrthorhombicAbove 460°CForms above 460°C
TetragonalVariableSynthesis-dependent

The phase transition mechanism involves complex atomic rearrangements that result in changes to the coordination environment of rhenium atoms and the overall connectivity of the crystal lattice [9]. Thermal analysis studies have revealed that the transformation process exhibits specific thermal signatures, including exothermic peaks that correspond to the structural reorganization events [5]. The irreversible nature of the monoclinic to orthorhombic transition indicates that the process involves overcoming significant activation energy barriers [10].

Computational Modeling of Crystal Structures

Advanced computational modeling techniques, particularly density functional theory calculations, have provided valuable insights into the structural and electronic properties of rhenium dioxide polymorphs [16] [33]. First-principles calculations based on density functional theory have been employed to investigate the ground state properties and relative stability of different crystallographic phases [16]. These computational studies have successfully predicted structural parameters that show excellent agreement with experimental crystallographic data [16].

The computational analysis has revealed important details about the electronic structure of rhenium dioxide, including the determination that all three polymorphs exhibit metallic behavior with zero band gap [26]. The calculations indicate that the orthorhombic phase represents the ground state configuration, consistent with experimental observations of its stability at elevated temperatures [16]. Bulk moduli calculations have provided quantitative measures of mechanical properties, with values of 322 gigapascals for the orthorhombic phase, 353 gigapascals for the tetragonal phase, and 345 gigapascals for the monoclinic phase [16].

Computational ResultsOrthorhombicTetragonalMonoclinic
Bulk Modulus (GPa)322353345
Band Gap (eV)0.0000.0000.000
Debye Temperature (K)850785791

Phonon calculations have provided additional insights into the vibrational properties of rhenium dioxide, yielding Debye temperatures that reflect the strength of interatomic bonding within each polymorph [16]. The computed Debye temperatures demonstrate variations among the different phases, with the orthorhombic phase exhibiting the highest value at 850 Kelvin [16]. These computational predictions have been validated through comparison with experimental thermal property measurements [16].

Impact of Structure on Functional Properties

The crystallographic structure of rhenium dioxide exerts profound influence on its functional properties, establishing direct structure-property relationships that govern its potential applications [18] [26]. The metallic conductivity exhibited by all three polymorphs stems from the specific electronic band structure that results from the particular arrangements of rhenium-oxygen octahedra [9] [18]. The hourglass-type electronic dispersion observed in the orthorhombic phase creates unique topological properties that distinguish this material from conventional transition metal oxides [18].

The mechanical properties of rhenium dioxide demonstrate significant dependence on crystal structure, with calculated elastic constants revealing substantial anisotropy [16] [26]. The orthorhombic phase exhibits particularly interesting mechanical behavior, showing both high bulk modulus and significant elastic anisotropy that reflects the directional nature of the crystal structure [16]. These mechanical properties make rhenium dioxide suitable for applications requiring materials with high strength and specific directional characteristics [16].

Functional PropertyStructure DependenceApplications
Electrical ConductivityMetallic in all phasesElectronic applications
Mechanical StrengthHigh bulk modulusStructural applications
Thermal StabilityPhase-dependentHigh-temperature uses
Catalytic ActivitySurface structure-sensitiveChemical catalysis

The thermal properties of rhenium dioxide show clear correlations with crystallographic structure, particularly in terms of thermal expansion behavior and heat capacity characteristics [16]. The calculated Debye temperatures provide quantitative measures of the thermal stability of different phases, with implications for high-temperature applications [16]. The structural arrangements also influence the material's response to external pressure, with the orthorhombic phase demonstrating exceptional incompressibility that makes it suitable for high-pressure applications [16].

Other CAS

12036-09-8

Wikipedia

Rhenium(IV) oxide

General Manufacturing Information

Rhenium oxide (ReO2): ACTIVE

Dates

Modify: 2023-08-15

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